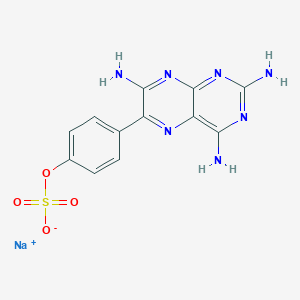
4-Hydroxy Triamterene Sulfate, Sodium Salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar sodium salts involves complex organic reactions starting from basic molecules to achieve the desired sulfated compound. For instance, the synthesis of sodium salts from methyl α-L-fucopyranoside involves specific hydroxyl group isolation, followed by sulfation using a pyridine: SO3 complex, suggesting a potential pathway for synthesizing 4-Hydroxy Triamterene Sulfate, Sodium Salt through modification of hydroxyl groups and subsequent sulfation (Leder, 1993).
Molecular Structure Analysis
The molecular structure of sulfated sodium salts is often determined using techniques such as X-ray crystallography. These structures typically feature a central sugar or steroid moiety sulfated at specific positions, with sodium ions coordinating with the sulfate groups. This coordination is crucial for understanding the physical and chemical behavior of these compounds. Although direct data for 4-Hydroxy Triamterene Sulfate, Sodium Salt is not provided, studies on related compounds, such as methyl α-d-galactopyranoside sulfates, highlight the structural aspects, including sodium ion coordination and the formation of hydrogen-bonded networks (Lamba et al., 1993).
Chemical Reactions and Properties
The reactivity of sulfated sodium salts with various agents can lead to diverse chemical transformations. For instance, the interaction of sodium 4-decyl naphthalene sulfonate with Triton X-100 and sodium dodecyl sulfonate in mixed micelles formation studied by 1H NMR shows how sulfated compounds can participate in complex reactions, implying the potential reactivity of 4-Hydroxy Triamterene Sulfate, Sodium Salt in similar environments (Yang et al., 2004).
Physical Properties Analysis
The physical properties of sulfated sodium salts, such as solubility, phase behavior, and crystalline structure, are influenced by their molecular architecture. For example, the crystallization behavior of sodium sulfate on various surfaces has been studied to understand its damaging effects when crystallizing in porous media, providing insights into the physical behavior of sulfates in different environments (Saidov et al., 2013).
Chemical Properties Analysis
The chemical properties of sulfated sodium salts, including reactivity, stability, and interaction with biological molecules, are critical for their applications. Studies on similar compounds can shed light on the chemical nature and potential applications of 4-Hydroxy Triamterene Sulfate, Sodium Salt. For example, the reductive amination of aldehydes and ketones with sodium triacetoxyborohydride demonstrates the nuanced chemical behavior of sodium-containing compounds in synthetic chemistry applications (Abdel-Magid et al., 1996).
Aplicaciones Científicas De Investigación
Anti-Cancer and Microbial Properties : Sodium 4-ene-3-hydroxy-6-oxy-steroids sulfated, synthesized from natural sterols related to 4-Hydroxy Triamterene Sulfate, show potential anti-cancer and micro-pathogen properties (Cui, 2008).
Diuretic and Potassium-Sparing Effects : Triamterene, the parent compound, is noted for increasing urinary excretion of sodium, chloride, and bicarbonate while decreasing potassium loss. This is due to its action on the distal renal tubule, making it useful in treating conditions like hypertension (Blumenberg, 1964).
Effects on Sodium Transport : Triamterene and its metabolites, including 4-Hydroxy Triamterene Sulfate, impact sodium transport in biological systems, such as frog skin. This is significant in understanding their mechanism of action in diuretic therapy (Kramer et al., 1981).
Enhanced Blood Pressure Control : Triamterene enhances the blood pressure-lowering effect of hydrochlorothiazide in hypertensive patients, suggesting its usefulness in combination therapies (Tu et al., 2015).
Influence on Electrolyte Excretion : The compound and its derivatives modulate the excretion of key electrolytes like sodium, potassium, and magnesium, with its structural variations affecting these effects (Netzer et al., 1992).
Pharmacokinetics and Metabolism : The pharmacokinetics of triamterene and its metabolites, including 4-Hydroxy Triamterene Sulfate, are critical in understanding their therapeutic efficacy and safety. Studies have investigated their metabolic pathways and renal clearance (Hasegawa et al., 1982).
Cirrhosis and Ascites Treatment : Chronic treatment with triamterene in patients with cirrhosis and ascites leads to elevated plasma levels, although this doesn't significantly influence the diuretic response (Dao & Villeneuve, 1988).
Nephrolithiasis : Triamterene metabolism is not a causative factor for triamterene nephrolithiasis, but urine saturation with triamterene and its sulfate ester may contribute to stone formation (Sörgel et al., 1986).
Propiedades
IUPAC Name |
sodium;[4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFXCWANWRETCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Triamterene Sulfate, Sodium Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



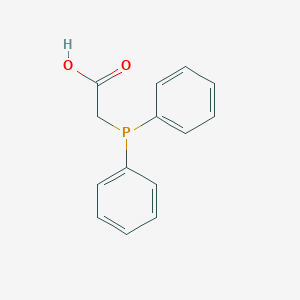
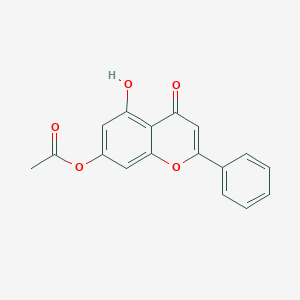


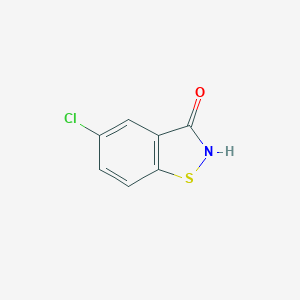
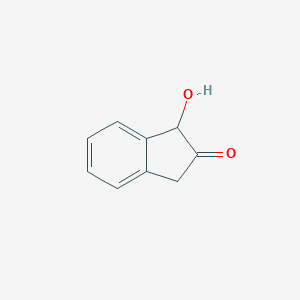
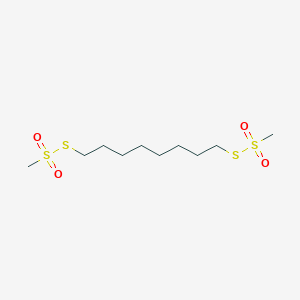
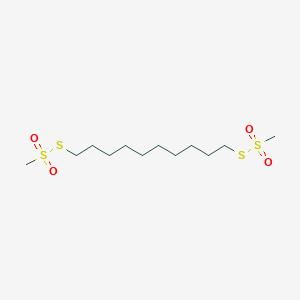
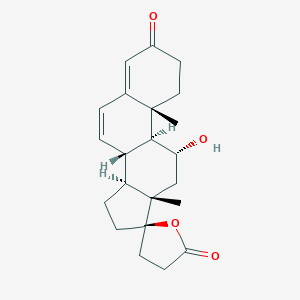
![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
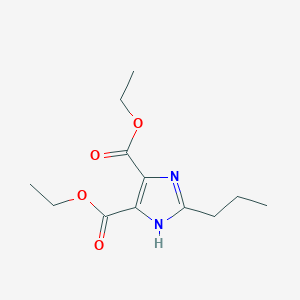
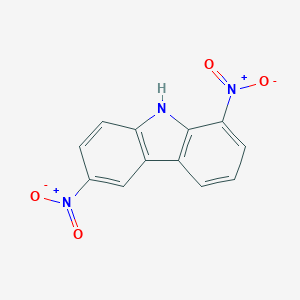
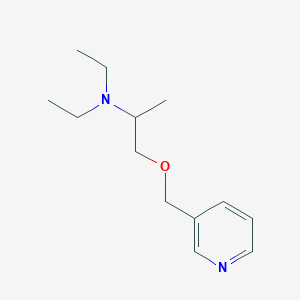
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)